![molecular formula C22H24N2O5 B2558396 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide CAS No. 1091475-64-7](/img/structure/B2558396.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related arylamide compounds involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely used method for creating diverse molecular structures with potential biological activity . This method could potentially be adapted for the synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide, considering the structural similarities with the compounds mentioned in the papers.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray single crystal diffraction and density functional theory (DFT) calculations . These techniques could be applied to determine the crystal structure and optimize the geometry of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide. The electronic properties, such as HOMO and LUMO energies, could also be calculated to predict the reactivity and stability of the molecule.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide. However, the reactivity of similar compounds can be inferred from their molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These analyses can predict how the compound might interact with other molecules, which is crucial for understanding its potential as a chemosensor or in drug design.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through experimental and theoretical methods. For instance, the antioxidant properties of a novel benzamide were determined using the DPPH free radical scavenging test . Similar tests could be conducted on N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide to assess its potential antioxidant activity. Additionally, the compound's solubility, melting point, and other physical properties would need to be experimentally determined to fully understand its characteristics.
科学的研究の応用
Role in Orexin Receptor Mechanisms : Piccoli et al. (2012) explored the role of orexins and their receptors in modulating feeding, arousal, stress, and drug abuse. They evaluated the effects of certain compounds in a binge eating model, which could have implications for understanding the mechanisms of compulsive food consumption and potential pharmacological treatments (Piccoli et al., 2012).
Selective Cyclooxygenase-2 Inhibitors : Hashimoto et al. (2002) investigated a series of compounds for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. Their research contributes to the development of selective COX-2 inhibitors for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Antimicrotubule Agents : Stefely et al. (2010) synthesized a series of compounds that exhibited inhibitory effects on cancer cell growth, suggesting potential applications in the development of new anticancer drugs (Stefely et al., 2010).
Synthesis of Cyclic Hydroxamic Acids and Lactams : Hartenstein and Sicker (1993) conducted studies on the synthesis of certain cyclic hydroxamic acids and lactams, which are relevant to the development of natural compounds found in Gramineae (Hartenstein & Sicker, 1993).
Development of Novel Selenium-Containing Vitamin E Analogues : Al-Maharik et al. (2001) explored the synthesis of novel selenium-containing analogues of vitamin E, highlighting a unique approach to developing antioxidants and potential therapeutic agents (Al-Maharik et al., 2001).
Safety And Hazards
将来の方向性
The future directions for the study of similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Another direction is the development of sensitive and selective sensors for the detection of carcinogenic heavy metal ions .
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-27-17-7-4-15(5-8-17)22(10-2-3-11-22)13-23-20(25)21(26)24-16-6-9-18-19(12-16)29-14-28-18/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKJYUARRMHGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

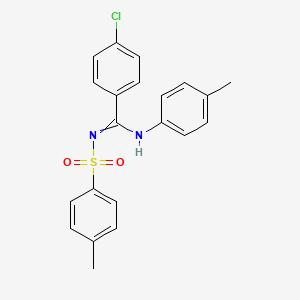
![3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2558314.png)
![N-cyclohexyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2558315.png)
![3-[(3-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2558316.png)
![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2558317.png)
![6-methoxy-N-[2-(2-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2558318.png)
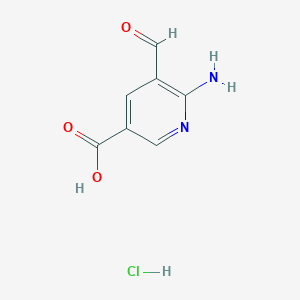
![1-[2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2558321.png)
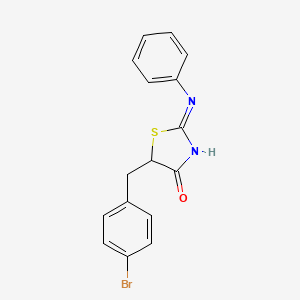
![9-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B2558327.png)
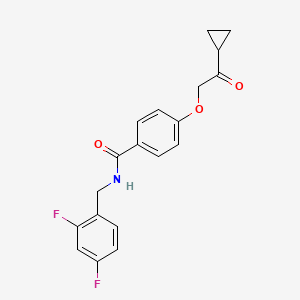
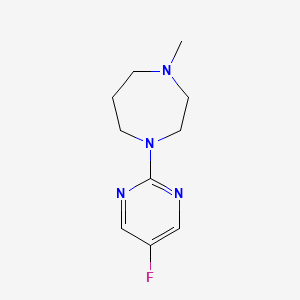
![6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2558334.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2558335.png)